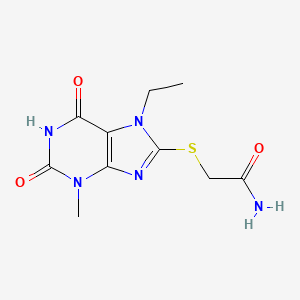![molecular formula C13H16FNO2 B2381901 2-fluoro-N-[(1-hidroxiciclopentil)metil]benzamida CAS No. 1216857-11-2](/img/structure/B2381901.png)
2-fluoro-N-[(1-hidroxiciclopentil)metil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxycyclopentyl group, and a benzamide moiety
Aplicaciones Científicas De Investigación
2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-fluorobenzoyl chloride, which is then reacted with (1-hydroxycyclopentyl)methylamine under controlled conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-fluoro-N-((1-oxocyclopentyl)methyl)benzamide.
Reduction: Formation of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the hydroxycyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide: Similar structure but with a different hydroxy group position.
3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide: Similar structure but with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the hydroxycyclopentyl group significantly influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-2-1-5-10(11)12(16)15-9-13(17)7-3-4-8-13/h1-2,5-6,17H,3-4,7-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHAEPYMQNSEPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
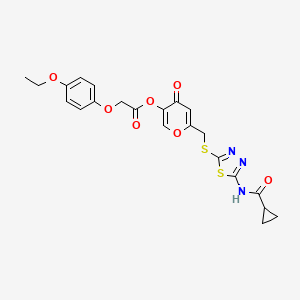
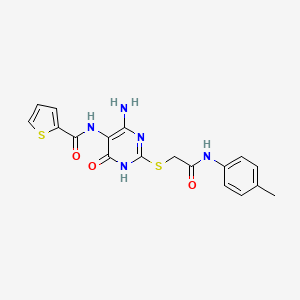
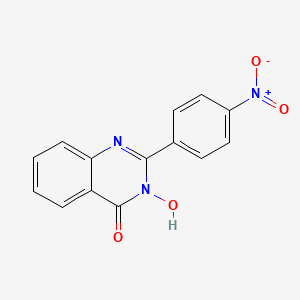
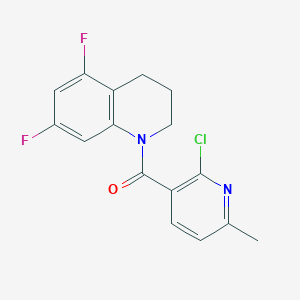
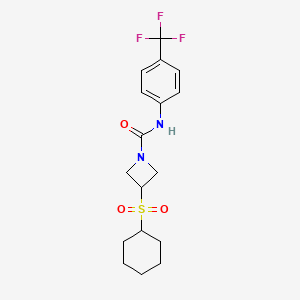
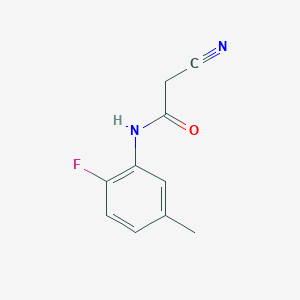

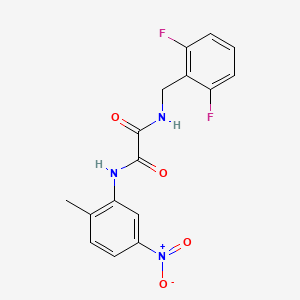
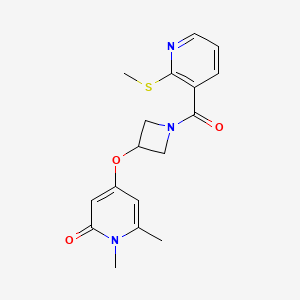
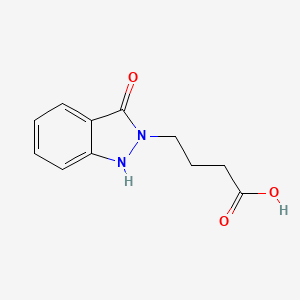
![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)
